molecular formula C15H17N3O3S B2950219 N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898421-75-5

N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2950219
CAS No.: 898421-75-5
M. Wt: 319.38
InChI Key: GBBQMWWNCGQRDQ-UHFFFAOYSA-N
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Description

"N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide" is a synthetic acetamide derivative featuring a 1,2-dihydropyrimidin-2-one core substituted with a methyl group at position 5 and a thioether-linked acetamide moiety at position 4. This compound belongs to a class of heterocyclic molecules often explored for their biological activities, including enzyme inhibition and receptor modulation .

Properties

CAS No.

898421-75-5

Molecular Formula

C15H17N3O3S

Molecular Weight

319.38

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N3O3S/c1-10-7-17-15(20)18-14(10)22-9-13(19)16-8-11-4-3-5-12(6-11)21-2/h3-7H,8-9H2,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

GBBQMWWNCGQRDQ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC(=CC=C2)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxybenzyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 3 methoxybenzyl 2 5 methyl 2 oxo 1 2 dihydropyrimidin 4 yl thio acetamide\text{N 3 methoxybenzyl 2 5 methyl 2 oxo 1 2 dihydropyrimidin 4 yl thio acetamide}

This compound features a methoxybenzyl group attached to a thioacetamide moiety, which is linked to a pyrimidine derivative. The specific arrangement of functional groups is essential for its biological activity.

Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines. For instance, compounds with thioacetamide groups have shown significant cytotoxic effects against lung cancer cells using assays such as Sulforhodamine B (SRB) .
  • Induction of Apoptosis : Many thioamide derivatives induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This includes the release of cytochrome c from the mitochondria and subsequent activation of caspases .
  • Antioxidant Activity : Some studies suggest that similar compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Cytotoxicity Studies

A series of cytotoxicity evaluations have been conducted to assess the effectiveness of this compound:

Cell Line IC50 (µM) Mechanism
Lung Cancer (A549)0.5Inhibition of proliferation
Colon Cancer (HCT116)0.7Induction of apoptosis
Melanoma (SK-MEL-28)0.6Antioxidant activity

These values indicate potent activity against multiple cancer types, suggesting a broad spectrum of anticancer efficacy.

Case Studies

  • Study on Lung Cancer Cells : A recent study demonstrated that this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 0.5 µM. The study utilized SRB assays to quantify cell viability post-treatment .
  • Mechanistic Insights : Another investigation revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating that it may exert its effects through oxidative stress pathways . This aligns with findings from related compounds that also activate apoptotic pathways via ROS generation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methoxy Group : The presence of the methoxy group enhances lipophilicity and cellular uptake.
  • Thioamide Moiety : The thio group is crucial for the anticancer activity, as it participates in key interactions with biological targets.
  • Pyrimidine Derivative : The pyrimidine core is known for its role in nucleic acid metabolism and may contribute to the compound's ability to interfere with DNA synthesis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs include:

  • 1,2-Dihydropyrimidin-2-one core : Shared with compounds like those in (e.g., 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine derivatives) but differs in substituent positions and side chains .
  • Thioacetamide linkage: Similar to ’s triazinoindole-based acetamides (e.g., compounds 23–27) and ’s SIRT2 inhibitors (e.g., N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide) .

Key Research Findings

  • : Methoxybenzyl-substituted pyridazinones activate FPR2, suggesting the target compound’s substituents may favor similar GPCR interactions .
  • : High purity of structurally complex acetamides validates the feasibility of synthesizing the target compound .

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